Cytidine-5'-diphospho-dimethylaminoethanol sodium salt
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Overview
Description
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt is a chemical compound with the molecular formula C13H22N4Na2O11P2. It is a white solid powder that is soluble in water and has good thermal stability . This compound is primarily used in the field of biological sciences, particularly in nucleic acid chemistry for synthesis and modification reactions .
Preparation Methods
The preparation of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves a multi-step chemical synthesis process. The synthetic route typically includes the esterification of cytidine with dimethylaminoethanol, followed by phosphorylation to introduce the diphosphate group . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves its role as an intermediate in the synthesis of phosphatidylcholine from choline. This biochemical process is essential for cell membrane formation and function . The compound is hydrolyzed into choline and cytidine in the intestine, which then cross the blood-brain barrier and are reformed into the active compound by the enzyme CTP-phosphocholine cytidylyltransferase . This pathway is crucial for maintaining the structural integrity and functionality of cell membranes .
Comparison with Similar Compounds
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt can be compared with other similar compounds, such as:
Cytidine-5’-diphosphocholine:
Cytidine-5’-monophosphate: This compound is a nucleotide that plays a role in various biochemical processes.
Cytidine-5’-diphosphoethanolamine: This compound is involved in the biosynthesis of phosphatidylethanolamine, another important component of cell membranes.
The uniqueness of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt lies in its specific structure and function as a reagent in nucleic acid chemistry and its applications in neurological research .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOKKFZCTIEMMJ-DUAMOODGSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4Na2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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